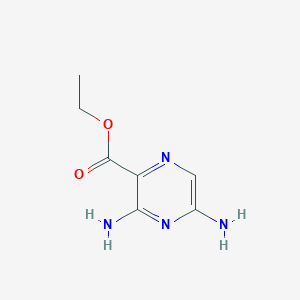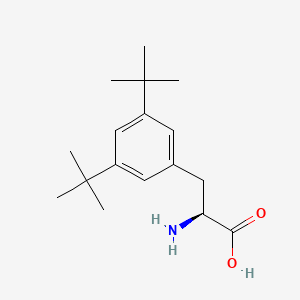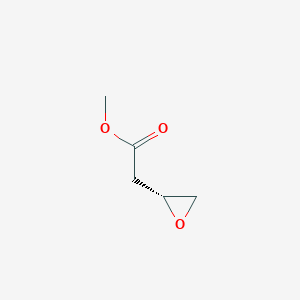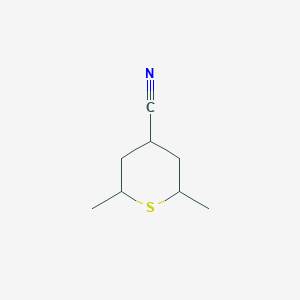![molecular formula C8H5NO3S B13036186 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036186.png)
7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid typically involves the condensation of 2-amino-3-ethoxycarbonylthiophenes with formide at elevated temperatures . Another method involves the reaction of 7-bromothieno[3,2-c]pyridine-4(5H)-one with copper(I) cyanide in N,N-dimethylformamide (DMF) under reflux conditions, followed by treatment with hydrochloric acid and iron(III) chloride .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products: The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted thieno[2,3-c]pyridine compounds.
Applications De Recherche Scientifique
7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential anti-inflammatory and anticancer properties.
Medicine: It is explored as a candidate for drug development due to its biological activities.
Industry: Used in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on cellular pathways involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
4-Hydroxythieno[2,3-d]pyrimidine derivatives: These compounds share a similar thieno[2,3] core structure but differ in their functional groups and biological activities.
2-(3’,4’,5’-Trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine: These derivatives are studied for their antiproliferative activity against cancer cells.
Uniqueness: 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid is unique due to its specific hydroxyl and carboxylic acid functional groups, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H5NO3S |
|---|---|
Poids moléculaire |
195.20 g/mol |
Nom IUPAC |
7-oxo-6H-thieno[2,3-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-7-6-4(1-2-13-6)5(3-9-7)8(11)12/h1-3H,(H,9,10)(H,11,12) |
Clé InChI |
HMFCVIXXVCXBBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1C(=CNC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13036103.png)






![6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine](/img/structure/B13036139.png)

![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13036163.png)


